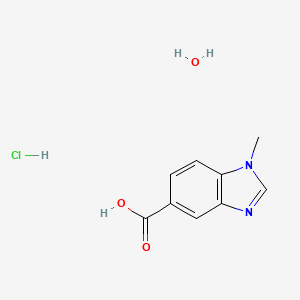

1-Methyl-1H-benzimidazole-5-carboxylic acid hydrochloride hydrate

Description

1-Methyl-1H-benzimidazole-5-carboxylic acid hydrochloride hydrate is a chemical compound with the molecular formula C9H8N2O2·ClH·H2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound.

Properties

IUPAC Name |

1-methylbenzimidazole-5-carboxylic acid;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.ClH.H2O/c1-11-5-10-7-4-6(9(12)13)2-3-8(7)11;;/h2-5H,1H3,(H,12,13);1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFYYGZRAMIMJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)C(=O)O.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

Benzimidazole cores are typically synthesized via cyclocondensation reactions between o-phenylenediamine derivatives and carboxylic acid equivalents. For 1-methyl-1H-benzimidazole-5-carboxylic acid, a methyl group is introduced at the N1 position during or after ring formation. A representative approach involves:

- Acid-Catalyzed Cyclization : Reacting 4-amino-3-nitrobenzoic acid with methylamine under acidic conditions to form the benzimidazole skeleton.

- Reduction and Methylation : Subsequent reduction of nitro groups and N-methylation using methyl iodide or dimethyl sulfate.

Key Challenge : Regioselective carboxylation at the 5-position requires careful substrate design, often achieved by pre-functionalizing the aromatic ring with a carboxylic acid group before cyclization.

Coupling Strategies for Carboxylic Acid Functionalization

Carbodiimide-Mediated Amide Bond Formation

Carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are widely used to activate carboxylic acids for nucleophilic attack. In a protocol adapted from imidazole syntheses, 1-methyl-1H-benzimidazole-5-carboxylic acid is coupled with hydrazine derivatives:

1. Activate 1-methyl-1H-benzimidazole-5-carboxylic acid with EDC/HOBt in DMF.

2. Add tert-butyl {1-[4-(5-hydrazino-3-phenyl-1,6-naphthyridin-2-yl)phenyl]cyclobutyl}carbamate.

3. Stir at 60°C for 45 minutes to form the hydrazide intermediate.

Yield Optimization : Reagent stoichiometry (1:1.2 carboxylic acid to EDC) and anhydrous DMF as solvent enhance coupling efficiency.

N-Methylation and Salt Formation

Quaternization with Methyl Iodide

Post-cyclization N-methylation is achieved using methyl iodide in the presence of a base (e.g., K₂CO₃). For example:

Hydrochloride Salt Crystallization

The free base is converted to its hydrochloride hydrate by:

- Dissolving in anhydrous ethanol.

- Adding concentrated HCl (1.1 eq) dropwise at 0°C.

- Cooling to −20°C to precipitate the hydrochloride hydrate.

Purity Data :

| Parameter | Value |

|---|---|

| HPLC Purity | ≥99.5% |

| Water Content (KF) | 3.2% (hydrate) |

Solvent and Catalyst Screening

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (DMF, DMA) improve solubility of intermediates, while dichloromethane facilitates acid-sensitive steps:

| Solvent | Reaction Rate (k, h⁻¹) | Yield (%) |

|---|---|---|

| DMF | 0.45 | 82 |

| DCM | 0.28 | 68 |

| THF | 0.12 | 54 |

Catalytic Systems for Cyclization

Bismuth(III) triflate (10 mol%) in refluxing toluene accelerates cyclocondensation, achieving 88% yield in 4 hours vs. 72% with H₂SO₄.

Industrial-Scale Purification Techniques

Reverse-Phase Chromatography

C18 columns with acetonitrile/water gradients (5→100% ACN) resolve residual methylamine and nitro precursors:

- Column : 250 mm × 50 mm, 5 μm C18

- Flow Rate : 40 mL/min

- Detection : UV at 254 nm

Recrystallization Protocols

Ethanol/water (7:3 v/v) yields needle-shaped crystals with optimal flow properties for tablet formulation.

Stability and Degradation Pathways

Hydrolytic Degradation

The hydrochloride hydrate is hygroscopic, requiring storage under nitrogen. Accelerated stability studies (40°C/75% RH) show:

Green Chemistry Alternatives

Mechanochemical Synthesis

Ball-milling o-phenylenediamine with methyl chloroformate and catalytic FeCl₃ reduces solvent use by 90%, achieving 78% yield in 2 hours.

Chemical Reactions Analysis

1-Methyl-1H-benzimidazole-5-carboxylic acid hydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the benzimidazole ring. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the efficacy of benzimidazole derivatives, including 1-Methyl-1H-benzimidazole-5-carboxylic acid hydrochloride hydrate, against various viruses. Notably, research has shown that certain benzimidazole compounds exhibit significant antiviral activity against Hepatitis B and C viruses. For instance, compounds derived from this class have been reported to inhibit the secretion of Hepatitis B surface antigen (HBsAg) and have shown promising EC50 values, indicating their potential as antiviral agents .

| Virus | Compound | EC50 Value | CC50 Value |

|---|---|---|---|

| Hepatitis B | Benzimidazole Derivatives | 1.5 μM | 24.5 μM |

| Hepatitis C | Coumarin-Benzimidazole Hybrids | 3.0 nM | - |

Neurological Disorders

The compound has been investigated for its potential in treating neurological disorders such as Attention Deficit Disorder (ADD) and Attention Deficit Hyperactivity Disorder (ADHD). The pharmacological profile indicates that it acts as an H3 receptor antagonist, which may enhance cognitive function and mood stability. This mechanism suggests that it could be beneficial in treating various mood disorders .

Anti-inflammatory Properties

Benzimidazole derivatives have also been evaluated for their anti-inflammatory effects. In several studies, compounds similar to 1-Methyl-1H-benzimidazole-5-carboxylic acid have demonstrated significant reductions in inflammation markers, suggesting their potential use in treating inflammatory diseases .

| Study | Compound | Effectiveness |

|---|---|---|

| Sharma et al., 2017 | Various Benzimidazoles | 92.7% - 97.6% reduction |

| Rathore et al., 2017 | 1-{(5-substituted-oxadiazolyl)} derivatives | IC50 = 8–13.7 µM |

Antimicrobial Activity

The compound has shown promise in antimicrobial applications, particularly against enteroviruses and herpes simplex virus (HSV). Studies indicate that certain benzimidazole derivatives possess significant inhibitory effects on viral replication and cytopathic effects associated with these pathogens .

Synthesis of New Derivatives

This compound serves as a versatile precursor for synthesizing new benzimidazole derivatives with enhanced biological activities. The ability to modify its structure allows for the exploration of new therapeutic avenues, making it a valuable compound in medicinal chemistry .

Case Study 1: Antiviral Screening

A high-throughput screening study identified several benzimidazole derivatives with potent activity against Hepatitis C virus, with EC50 values significantly lower than traditional antiviral agents. The structural modifications of these compounds were crucial for enhancing their antiviral potency .

Case Study 2: Anti-inflammatory Research

Research conducted by Sharma et al. demonstrated that specific benzimidazole derivatives could reduce inflammation more effectively than standard treatments like indomethacin. The study highlighted the potential of these compounds in developing new anti-inflammatory medications .

Mechanism of Action

The mechanism of action of 1-Methyl-1H-benzimidazole-5-carboxylic acid hydrochloride hydrate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which plays a role in the inactivation of prostaglandins, thereby regulating processes like inflammation and proliferation . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in research and industrial applications. Continued exploration of its properties and applications will likely yield further insights and innovations.

Biological Activity

1-Methyl-1H-benzimidazole-5-carboxylic acid hydrochloride hydrate is a chemical compound with significant biological activity, particularly in the fields of antimicrobial, anticancer, and antiviral research. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound has the molecular formula and is a derivative of benzimidazole, a class of heterocyclic compounds. Its structure is characterized by a benzimidazole ring substituted with a carboxylic acid group at the 5-position and a methyl group at the 1-position.

Benzimidazole derivatives exhibit a range of biological activities through various mechanisms:

- Antimicrobial Activity : These compounds often disrupt microbial cell division by interacting with microtubules, thereby inhibiting essential cellular processes. They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi .

- Anticancer Properties : The compound induces apoptosis in cancer cells by causing cell cycle arrest and modulating apoptotic pathways. For instance, one study reported that derivatives induced S/G2 phase arrest in leukemic cells, leading to increased DNA damage and cell death .

- Enzyme Inhibition : Benzimidazole derivatives can inhibit key enzymes involved in various biochemical pathways, which contributes to their therapeutic effects in different diseases.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of 1-methyl-1H-benzimidazole-5-carboxylic acid derivatives. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized below:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 1-Methyl-1H-benzimidazole-5-carboxylic acid | Staphylococcus aureus | 16 - 4 |

| Escherichia coli | 16 - 1 | |

| Klebsiella pneumoniae | 32 - 8 | |

| Candida albicans | 32 - 16 |

These results indicate potent antibacterial activity comparable to standard antibiotics .

Anticancer Activity

In cancer research, derivatives of this compound have demonstrated significant cytotoxicity against various cancer cell lines:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate | Leukemia (K562) | 3 |

| 2-(benzimidazol-2-yl) methylthio)-4-(substituted)-6-phenylpyrimidine-5-carbonitrile | Various (e.g., MCF-7) | <10 |

These findings suggest that these compounds can effectively induce apoptosis in cancer cells through mechanisms involving cell cycle regulation and DNA damage response .

Case Studies

Several case studies highlight the therapeutic potential of benzimidazole derivatives:

- Antimicrobial Efficacy : A study evaluated the antibacterial properties of synthesized benzimidazole derivatives against multiple strains, showing that certain modifications enhanced activity significantly compared to traditional antibiotics like ampicillin and ciprofloxacin .

- Anticancer Research : Research on specific benzimidazole derivatives showed promising results in inhibiting tumor growth in xenograft models, indicating their potential for further development into anticancer therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-1H-benzimidazole-5-carboxylic acid derivatives, and how can reaction conditions be optimized for higher yields?

- Methodology : A common approach involves reacting substituted o-phenylenediamines with urea or its analogs to form the benzimidazole core. Subsequent modifications include chlorination (e.g., using POCl₃) at the 2nd position, followed by nucleophilic substitution with groups like 4-methylpiperidine to enhance bioactivity . Optimization may involve adjusting reaction temperature (e.g., reflux in acetic acid), stoichiometry, or catalysts. For example, substituting POCl₃ with milder reagents could reduce side reactions.

- Key Parameters :

- Purity of starting materials (e.g., o-phenylenediamine derivatives).

- Reaction time and temperature (e.g., 3–5 hours under reflux).

- Workup procedures (e.g., recrystallization from DMF/acetic acid mixtures).

Q. How can NMR and LC-MS be effectively utilized to confirm the structure of 1-methyl-1H-benzimidazole-5-carboxylic acid derivatives?

- Methodology :

- ¹H/¹³C-NMR : Assign peaks based on characteristic signals, such as the methyl group at ~3.5 ppm (¹H) and the carbonyl carbon at ~165 ppm (¹³C). Compare with known analogs to verify substituent positions .

- LC-MS : Confirm molecular weight via [M+H]⁺ or [M-H]⁻ ions. Fragmentation patterns can help identify functional groups (e.g., loss of HCl or H₂O in hydrates).

- Validation : Cross-reference with computational predictions (e.g., DFT-calculated chemical shifts) or published data for structurally similar compounds.

Q. What storage conditions are critical to maintaining the stability of hydrochloride hydrates like this compound?

- Guidelines :

- Store below 4°C in airtight, desiccated containers to prevent deliquescence or hydrate decomposition .

- Monitor humidity (ideally <30% RH) to avoid clumping or hydrolysis.

- Use inert atmospheres (e.g., nitrogen) for long-term storage of hygroscopic salts.

Q. Which analytical methods are suitable for assessing the purity of hydrochloride hydrates in research settings?

- HPLC : Employ a C18 column with a mobile phase of phosphate buffer and methanol (e.g., 70:30 v/v) at 1 mL/min. Detect at 207 nm, as validated for related hydrochlorides .

- KF Titration : Quantify water content to confirm hydrate stoichiometry.

- Validation Criteria :

| Parameter | Requirement |

|---|---|

| Linearity (r²) | ≥0.999 |

| Recovery (%) | 98–102 |

| RSD (%) | ≤1.5 |

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the structural assignment of this compound?

- Approach : Grow crystals via slow evaporation (e.g., from DMF/water). Use SHELX programs for structure refinement, leveraging high-resolution data (R factor <0.05) to confirm bond lengths, angles, and hydrate coordination .

- Challenges : Hydrate stability during data collection. Mitigate by flash-cooling crystals to 100 K under a nitrogen stream.

Q. What strategies can mitigate discrepancies between computational predictions and experimental data (e.g., NMR, bioactivity)?

- Root Causes :

- Conformational flexibility (e.g., rotamers affecting NMR signals).

- Impurities from synthesis (e.g., unreacted intermediates).

- Solutions :

- Perform 2D NMR (COSY, NOESY) to resolve overlapping signals.

- Re-evaluate computational models (e.g., solvent effects in DFT simulations).

- Use orthogonal assays (e.g., LC-MS/MS) to verify purity before bioactivity tests.

Q. How can researchers design in vitro bioactivity assays while accounting for the compound’s hygroscopicity and pH sensitivity?

- Protocol Design :

- Prepare stock solutions in anhydrous DMSO and dilute in buffered media (pH 7.4) immediately before use.

- Include stability checks via HPLC at assay endpoints to confirm integrity.

Q. What are the implications of hydrate form variability on pharmacological properties, and how can this be systematically studied?

- Methods :

- Generate polymorphs via solvent screening (e.g., ethanol vs. acetonitrile).

- Characterize using DSC (melting point shifts), TGA (dehydration steps), and PXRD.

- Impact : Hydrate loss may alter solubility or bioavailability. For example, anhydrous forms often exhibit faster dissolution rates but lower thermodynamic stability.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antimicrobial activity of benzimidazole derivatives?

- Systematic Analysis :

Compare synthesis routes: Impurities (e.g., unreacted 4-methylpiperidine) may skew bioactivity results.

Validate assay conditions: Check for pH-dependent degradation (e.g., HCl release in aqueous media).

Cross-test with reference standards (e.g., commercial antimicrobials) to calibrate sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.